Cas no 1016772-34-1 (3-(2-bromophenyl)methylazetidine)
3-(2-bromophenyl)methylazetidine Chemical and Physical Properties
Names and Identifiers
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- 3-[(2-Bromophenyl)methyl]azetidine HCl
- 3-[(2-Bromophenyl)methyl]azetidine hydrochloride
- 3-(2-bromophenyl)methylazetidine
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- MDL: MFCD31536908
- Inchi: 1S/C10H12BrN/c11-10-4-2-1-3-9(10)5-8-6-12-7-8/h1-4,8,12H,5-7H2
- InChI Key: VHFZIHZIYYFWGZ-UHFFFAOYSA-N
- SMILES: N1CC(CC2=CC=CC=C2Br)C1
3-(2-bromophenyl)methylazetidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM424338-100mg |
3-[(2-bromophenyl)methyl]azetidine |
1016772-34-1 | 95%+ | 100mg |
$213 | 2023-02-27 | |
| Chemenu | CM424338-250mg |
3-[(2-bromophenyl)methyl]azetidine |
1016772-34-1 | 95%+ | 250mg |
$419 | 2023-02-27 | |
| Chemenu | CM424338-500mg |
3-[(2-bromophenyl)methyl]azetidine |
1016772-34-1 | 95%+ | 500mg |
$626 | 2023-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1336635-50mg |
3-(2-Bromobenzyl)azetidine |
1016772-34-1 | 95% | 50mg |
¥15724 | 2023-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1336635-100mg |
3-(2-Bromobenzyl)azetidine |
1016772-34-1 | 95% | 100mg |
¥16450 | 2023-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1336635-250mg |
3-(2-Bromobenzyl)azetidine |
1016772-34-1 | 95% | 250mg |
¥15977 | 2023-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1336635-500mg |
3-(2-Bromobenzyl)azetidine |
1016772-34-1 | 95% | 500mg |
¥16679 | 2023-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1336635-1g |
3-(2-Bromobenzyl)azetidine |
1016772-34-1 | 95% | 1g |
¥16044 | 2023-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1336635-2.5g |
3-(2-Bromobenzyl)azetidine |
1016772-34-1 | 95% | 2.5g |
¥34023 | 2023-02-27 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00802832-1g |
3-[(2-Bromophenyl)methyl]azetidine hydrochloride |
1016772-34-1 | 95% | 1g |
¥5229.0 | 2023-02-27 |
3-(2-bromophenyl)methylazetidine Suppliers
3-(2-bromophenyl)methylazetidine Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 3-(2-bromophenyl)methylazetidine
Recent Advances in the Study of 3-(2-bromophenyl)methylazetidine (CAS: 1016772-34-1) in Chemical Biology and Pharmaceutical Research
The compound 3-(2-bromophenyl)methylazetidine (CAS: 1016772-34-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This azetidine derivative, characterized by a bromophenyl substituent, has been the subject of several studies aimed at exploring its pharmacological activities, synthetic pathways, and mechanisms of action. The following sections provide a comprehensive overview of the latest research findings related to this compound, highlighting its significance in drug discovery and development.
Recent studies have focused on the synthesis and optimization of 3-(2-bromophenyl)methylazetidine, with particular emphasis on its role as a key intermediate in the production of novel bioactive molecules. Researchers have developed efficient synthetic routes to obtain this compound with high purity and yield, leveraging advanced techniques such as palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis. These methodologies not only enhance the scalability of production but also enable the introduction of diverse functional groups, thereby expanding the compound's utility in medicinal chemistry.
In addition to its synthetic versatility, 3-(2-bromophenyl)methylazetidine has demonstrated promising biological activities in preclinical studies. For instance, it has been investigated as a potential modulator of central nervous system (CNS) targets, including G-protein-coupled receptors (GPCRs) and ion channels. Preliminary findings suggest that the compound exhibits affinity for specific receptor subtypes, which could be exploited for the development of therapeutics for neurological disorders such as anxiety, depression, and epilepsy. Furthermore, its bromophenyl moiety has been implicated in enhancing binding interactions with target proteins, thereby improving pharmacological efficacy.
Another area of interest is the compound's potential application in oncology. Recent in vitro and in vivo studies have revealed that 3-(2-bromophenyl)methylazetidine derivatives exhibit cytotoxic effects against certain cancer cell lines, particularly those associated with solid tumors. Mechanistic studies indicate that these derivatives may induce apoptosis via the activation of intrinsic pathways, making them attractive candidates for further investigation as anticancer agents. Researchers are also exploring the compound's ability to synergize with existing chemotherapeutic drugs, which could lead to the development of combination therapies with enhanced efficacy and reduced side effects.
Despite these promising findings, challenges remain in the clinical translation of 3-(2-bromophenyl)methylazetidine-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through rigorous pharmacokinetic and toxicological studies. Recent advancements in computational modeling and high-throughput screening are expected to facilitate the optimization of this compound's pharmacokinetic profile, paving the way for its progression into clinical trials.
In conclusion, 3-(2-bromophenyl)methylazetidine (CAS: 1016772-34-1) represents a versatile and pharmacologically active scaffold with broad applications in drug discovery. Ongoing research efforts are focused on elucidating its mechanisms of action, optimizing its synthetic pathways, and evaluating its therapeutic potential across various disease areas. As the field continues to evolve, this compound is poised to play a pivotal role in the development of next-generation pharmaceuticals.
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